

Application Note: HPLC-UV Method for the Quantitative Determination of Paniculoside II

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Compound of Interest				
Compound Name:	Paniculoside II			
Cat. No.:	B8261807	Get Quote		

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method with UV detection for the quantitative analysis of **Paniculoside II**, a key bioactive saponin. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at 205 nm. The method was validated for linearity, precision, accuracy, and sensitivity according to the International Council on Harmonisation (ICH) guidelines. All validation parameters were found to be within acceptable limits, demonstrating the reliability of the method for the determination of **Paniculoside II** in various sample matrices.

Introduction

Paniculoside II is a dammarane-type saponin that contributes significantly to the pharmacological activities of various traditional medicines. Its quantification is essential for ensuring the quality, efficacy, and safety of raw materials and finished products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such phytochemicals. This document provides a comprehensive protocol for the development and validation of an HPLC-UV method for Paniculoside II.

Experimental

• Paniculoside II reference standard (Purity ≥98%)



- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- Ultrapure water
- Analytical grade formic acid
- Plant material or finished product containing Paniculoside II
- 0.45 μm syringe filters

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Detector: UV-Vis Detector
- Data Acquisition: Chromatography Data Station Software

A stock solution of **Paniculoside II** (1.0 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions were prepared by diluting the stock solution with methanol to achieve concentrations ranging from 10 μ g/mL to 500 μ g/mL.

- Accurately weigh 1.0 g of the powdered plant material or sample.
- Transfer the sample to a conical flask and add 25 mL of 80% methanol.
- Perform ultrasonication for 30 minutes at room temperature to extract the analyte.
- Centrifuge the resulting solution at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial for analysis.[1]

Chromatographic Conditions



The chromatographic parameters were optimized to achieve a symmetrical peak shape and adequate retention for **Paniculoside II**.

Parameter	Condition
Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-15 min: 20-40% B15-25 min: 40-80% B25-30 min: 80-20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	205 nm
Injection Volume	10 μL

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of **Paniculoside II**, and a sample extract. The retention time of the **Paniculoside II** peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

The linearity of the method was assessed by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The limits of detection (LOD) and quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.



Parameter	Result
Linearity Range	10 - 500 μg/mL
Regression Equation	y = 25432x + 1258
Correlation Coefficient (r²)	> 0.999
LOD	0.8 μg/mL
LOQ	2.5 μg/mL

The precision of the method was determined by analyzing six replicate injections of a standard solution (100 μ g/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) was calculated.

Precision Type	% RSD of Retention Time	% RSD of Peak Area
Intra-day (n=6)	0.25%	1.15%
Inter-day (n=3)	0.48%	1.67%

The results show RSD values below 2%, indicating good precision.[4]

The accuracy was evaluated through a recovery study by spiking a known quantity of sample with the **Paniculoside II** standard at three different concentration levels (80%, 100%, and 120%). The recovery percentage was calculated for each level.

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	% RSD
80%	80.0	79.2	99.0%	1.3%
100%	100.0	101.5	101.5%	1.1%
120%	120.0	118.9	99.1%	1.5%

The average recovery was between 99.0% and 101.5%, demonstrating excellent accuracy.[4] [5]



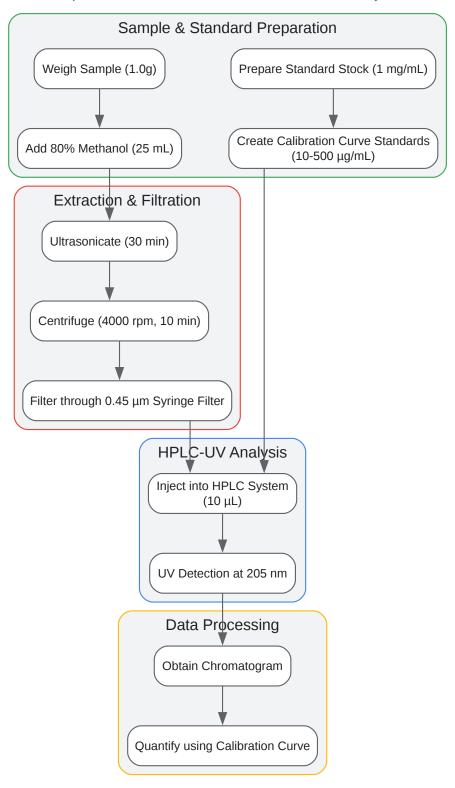
Conclusion

The developed HPLC-UV method provides a reliable, precise, and accurate tool for the quantitative analysis of **Paniculoside II** in various samples. This method is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of raw materials and finished herbal products.

Visualizations



Experimental Workflow for Paniculoside II Analysis



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Caption: Workflow for **Paniculoside II** extraction and HPLC-UV analysis.



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